3-(2-Chloro-4-fluorophenyl)propanal is an organic compound characterized by its unique structural features, which include a propanal moiety attached to a chlorinated and fluorinated aromatic ring. The IUPAC name for this compound is 2-chloro-3-(4-fluorophenyl)propanal, and it has the chemical formula C₉H₈ClFO, with a molecular weight of approximately 186.61 g/mol. This compound is categorized under various chemical classes, including aromatic heterocycles and aryl halides, due to the presence of both chlorine and fluorine substituents on the aromatic ring .
The structure can be represented using the SMILES notation: FC1=CC(Cl)=C(C=CC=O)C=C1, which indicates the arrangement of atoms within the molecule . The compound is notable for its potential applications in pharmaceuticals and as an intermediate in organic synthesis.
Synthesis of 3-(2-Chloro-4-fluorophenyl)propanal can be achieved through several methods:
Each synthesis route must be optimized for yield and purity depending on the desired application.
3-(2-Chloro-4-fluorophenyl)propanal has potential applications in:
Several compounds share structural similarities with 3-(2-Chloro-4-fluorophenyl)propanal, including:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-(2-Chloro-4-fluorophenyl)propanal | Chlorine and fluorine substituents on phenyl | Potential for diverse biological activity |
| 2-Chloro-3-(4-fluorophenyl)butanal | Similar halogenated phenyl but longer chain | Different chain length alters reactivity |
| 3-(4-Fluorophenyl)propionaldehyde | No chlorine substituent | Lacks additional halogen impact |
| 2-Fluoro-3-(4-chlorophenyl)propanal | Fluorine instead of chlorine | Different halogen may affect properties |
The uniqueness of 3-(2-Chloro-4-fluorophenyl)propanal lies in its specific combination of halogen substituents and its aldehyde functionality, which may confer distinct reactivity patterns compared to its analogs.